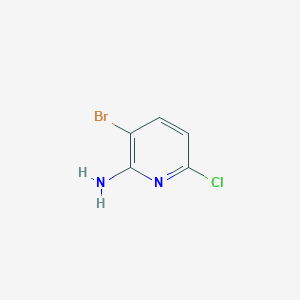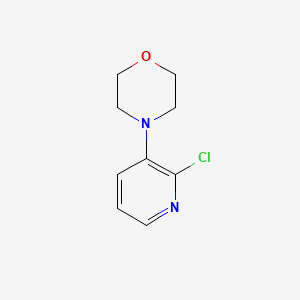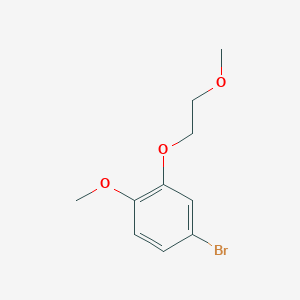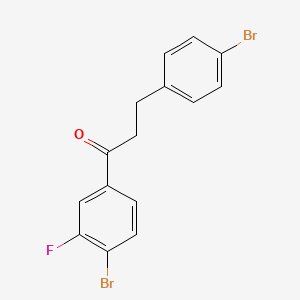
1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Vue d'ensemble
Description
1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, also known as 4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, is a synthetic organic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential use as a drug, as well as for its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Fluorinated compounds, due to their unique chemical properties, are critical in various scientific research and industrial applications. A practical approach for synthesizing such compounds, including intermediates similar to 1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one, involves the development of efficient, pilot-scale methods. These methods are essential for the production of fluorinated molecules used in pharmaceuticals, agrochemicals, and advanced materials. A relevant example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing fluorinated biphenyl compounds under pilot-scale conditions (Qiu et al., 2009).
Environmental and Biological Impact Studies
Understanding the environmental and biological impacts of fluorinated compounds is essential for assessing their safety and ecological footprint. Studies on the toxicity of organic fluorophores used in molecular imaging provide insights into the environmental and health-related concerns associated with fluorinated chemicals. These studies emphasize the need for careful evaluation of fluorophores' toxicity before their application in vivo, reflecting broader concerns related to the environmental persistence and biological effects of fluorinated compounds (Alford et al., 2009).
Advanced Material Development
Fluorinated compounds are pivotal in developing advanced materials, such as polymers and catalysts, due to their unique properties, including chemical and thermal stability. Research into the synthesis and characterization of materials like Polytetrafluoroethylene (PTFE) underscores the significance of fluorinated compounds in creating high-performance materials used in various applications, from electrical insulation to chemical-resistant coatings. Such studies illustrate the role of fluorinated compounds in driving innovations in material science (Puts et al., 2019).
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBRZUBFGUJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
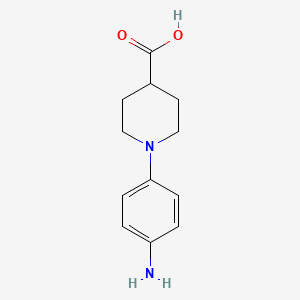
![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)

![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)



![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)
